Cas no 41635-83-0 (4’-Methoxy Flurbiprofen)

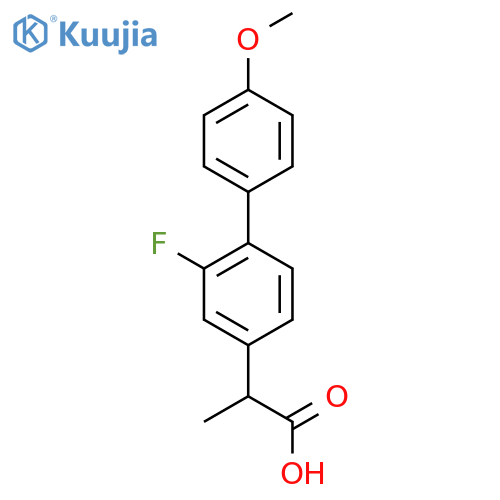

4’-Methoxy Flurbiprofen structure

商品名:4’-Methoxy Flurbiprofen

4’-Methoxy Flurbiprofen 化学的及び物理的性質

名前と識別子

-

- 4’-Methoxy Flurbiprofen

- 4'-Methoxy Flurbiprofen

- Flurbiprofen Impurity 20

- ADNQRQZIGOHTSZ-UHFFFAOYSA-N

- Flurbiprofen 4-Methoxy

- Flurbiprofen Impurity 59

- 2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid

- 2-(2-Fluoro-4''-methoxy-biphenyl-4-yl)-propionic acid

- SCHEMBL5142539

- 41635-83-0

- CHEMBL196321

- 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid

- BDBM50172476

-

- インチ: 1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19)

- InChIKey: ADNQRQZIGOHTSZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C1C=CC(=CC=1)OC)C(C(=O)O)C

計算された属性

- せいみつぶんしりょう: 274.10052250g/mol

- どういたいしつりょう: 274.10052250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 410.2±45.0 °C at 760 mmHg

- フラッシュポイント: 201.9±28.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

4’-Methoxy Flurbiprofen セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4’-Methoxy Flurbiprofen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-483037-5 mg |

4’-Methoxy Flurbiprofen, |

41635-83-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | M265360-5mg |

4’-Methoxy Flurbiprofen |

41635-83-0 | 5mg |

$207.00 | 2023-05-18 | ||

| TRC | M265360-50mg |

4’-Methoxy Flurbiprofen |

41635-83-0 | 50mg |

$1642.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483037-5mg |

4’-Methoxy Flurbiprofen, |

41635-83-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M265360-50mg |

4’-Methoxy Flurbiprofen |

41635-83-0 | 50mg |

¥14400.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M265360-5mg |

4’-Methoxy Flurbiprofen |

41635-83-0 | 5mg |

¥1800.00 | 2023-09-15 |

4’-Methoxy Flurbiprofen 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

41635-83-0 (4’-Methoxy Flurbiprofen) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬